Ameda

F1-ATPase Nucleotide binding Affinity labeling

AMEDA, systematically named P¹‑(5'‑adenosyl)‑P²‑N‑(2‑mercaptoethyl)diphosphoramidate, is a synthetic adenosine diphosphate (ADP) analog developed as an affinity reagent for mitochondrial F₁‑ATPase. It is classified as an organophosphorus compound and acts as a covalent probe for the hydrolytic site of the enzyme.

Molecular Formula C12H20N6O9P2S
Molecular Weight 486.34 g/mol
CAS No. 108490-60-4
Cat. No. B010046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmeda
CAS108490-60-4
SynonymsAMEDA
P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate
Molecular FormulaC12H20N6O9P2S
Molecular Weight486.34 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N
InChIInChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1
InChIKeyFPIGRWUROXHTJS-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMEDA (CAS 108490-60-4): A Defined ADP Analog Affinity Reagent for F1‑ATPase Active‑Site Mapping


AMEDA, systematically named P¹‑(5'‑adenosyl)‑P²‑N‑(2‑mercaptoethyl)diphosphoramidate, is a synthetic adenosine diphosphate (ADP) analog developed as an affinity reagent for mitochondrial F₁‑ATPase [1]. It is classified as an organophosphorus compound and acts as a covalent probe for the hydrolytic site of the enzyme [1]. AMEDA contains a reactive mercaptoethyl group that enables site‑specific labeling through thiol‑disulfide exchange, distinguishing it from non‑covalent nucleotide analogs and photoaffinity probes [2].

Why Nucleotide Analog Probes for F₁‑ATPase Are Not Interchangeable: The Case for AMEDA


F₁‑ATPase affinity probes exhibit marked differences in binding affinity, labeling stoichiometry, residue specificity, and activation mechanism. Substituting a photoaffinity label such as BzATP (KD = 1.6 µM) or a low‑affinity covalent modifier like FSBA (Kd ≈ 470 µM) for AMEDA alters both the kinetic signature and the spatial mapping of the catalytic site [1][2]. Furthermore, AMEDA's unique thiol‑disulfide exchange chemistry enables residue‑specific tagging of Tyr‑β311 without photolysis, whereas other probes require UV illumination or lack residue‑level resolution [3][4].

Quantitative Differentiation of AMEDA Against Closest F₁‑ATPase Affinity Probes


Moderate‑Affinity Binding (Kd = 14.5 µM) Distinguishes AMEDA from High‑Affinity BzATP and Low‑Affinity FSBA

AMEDA binds to bovine heart mitochondrial F₁‑ATPase with an equilibrium dissociation constant (Kd) of 14.5 µM, as determined by direct binding assays [1]. By comparison, the photoaffinity probe BzATP exhibits a significantly tighter binding (KD = 1.6 µM) [2], while the sulfonyl‑based affinity label 8‑N₃‑FSBA displays an apparent Kd approximately 32‑fold higher (0.47 mM) [3]. This intermediate affinity positions AMEDA as a reversible, competition‑sensitive ligand prior to covalent reaction, avoiding the near‑irreversible occupancy that can complicate multi‑turnover or kinetic studies with higher‑affinity probes.

F1-ATPase Nucleotide binding Affinity labeling

Residue‑Specific Labeling of Tyr‑β311 Provides Topological Resolution Unattainable with Broad‑Spectrum Probes

AMEDA specifically labels Tyr‑β311 within the β subunit of F₁‑ATPase, as demonstrated by in situ reaction with the NBD‑labeled enzyme [1]. This contrasts with BzATP, which covalently modifies the β subunit without defined residue specificity under photolysis [2], and FSBA, which derivatizes multiple subunits (both α and β) [3]. The single‑residue resolution of AMEDA enables precise mapping of the nucleotide‑binding pocket architecture, whereas alternative probes yield lower spatial definition and are less suitable for pinpointing functional residues.

F1-ATPase Active site mapping Covalent labeling

Dual‑Path Reactivation Kinetics of O‑[¹⁴C]NBD‑F₁ by AMEDA Reveals Discrete Binding and Conformational Steps

AMEDA reactivates O‑[¹⁴C]NBD‑labeled F₁‑ATPase via a biphasic, dual‑path mechanism: a fast principal pathway involving reversible binding (Kd = 14.5 µM) followed by thiol‑disulfide exchange, and a slower direct bimolecular reaction [1]. In contrast, the 2',3'‑dialdehyde derivative of ATP (dialATP) inactivates F₁ in a monophasic, single‑step covalent process without a discernible pre‑equilibrium binding phase [2]. The biphasic kinetics of AMEDA permit kinetic isolation of the initial binding event from the subsequent covalent modification step, offering a tool for dissecting conformational changes associated with nucleotide occupancy.

F1-ATPase Enzyme kinetics Mechanism

AMEDA‑[¹⁴C]NBD Adduct Binds Unlabeled F₁ with 7‑Fold Enhanced Affinity (Kd = 2 µM) Enabling High‑Sensitivity Detection

Purification of the AMEDA‑[¹⁴C]NBD reaction product yields a stable adduct that binds to unlabeled F₁‑ATPase with a Kd of 2 µM, representing a 7.25‑fold increase in affinity relative to free AMEDA (Kd = 14.5 µM) [1]. This enhanced affinity is comparable to that of high‑affinity probes such as BzATP (KD = 1.6 µM) [2], but with the added benefit of a defined, covalently attached radioactive or fluorescent reporter. The adduct can be used as a high‑affinity ligand in competition binding assays or as a tracer for quantifying F₁‑ATPase levels in complex mixtures.

F1-ATPase Ligand binding Affinity probe

Spontaneous Thiol‑Disulfide Exchange Chemistry Eliminates Need for Photolysis or Pre‑Activation

AMEDA undergoes covalent attachment via thiol‑disulfide exchange under ambient light and temperature conditions, without requiring photolysis [1]. In contrast, photoaffinity probes such as BzATP and 8‑azido‑ATP demand UV illumination (typically 365 nm) to generate reactive nitrene or carbene species for covalent insertion [2][3]. The photolysis‑free reactivity of AMEDA simplifies experimental protocols, reduces the risk of photodamage to sensitive protein samples, and permits labeling in optically dense or light‑sensitive preparations where UV exposure is impractical.

F1-ATPase Covalent labeling Experimental workflow

AMEDA (CAS 108490-60-4): Defined Research Use Cases Based on Quantitative Differentiation


Mapping the Nucleotide‑Binding Pocket of F₁‑ATPase at Single‑Residue Resolution

Employ AMEDA in in situ labeling of NBD‑modified F₁‑ATPase to unambiguously identify Tyr‑β311 as a component of the hydrolytic site. This residue‑specific tagging supports structural modeling and mutagenesis studies aimed at dissecting catalytic cooperativity [1].

Kinetic Dissection of Ligand‑Induced Conformational Changes

Utilize the dual‑path reactivation kinetics of AMEDA (fast binding‑dependent phase plus slow direct reaction) to separate the binding equilibrium from the covalent modification step, enabling quantitative analysis of conformational transitions that accompany nucleotide occupancy in F₁‑ATPase [1].

Preparation of a Stable, High‑Affinity Tracer for F₁‑ATPase Binding Studies

Synthesize and purify the AMEDA‑[¹⁴C]NBD adduct (Kd = 2 µM) for use as a radiolabeled ligand in competition binding assays, enabling precise measurement of nucleotide analog affinities and characterization of mutant F₁‑ATPase variants without repeated synthesis of short‑lived radioligands [1].

Covalent Labeling of F₁‑ATPase Under Ambient Conditions Without Photodamage

Use AMEDA in labeling protocols where UV photolysis is undesirable or impractical, such as in whole‑cell extracts, membrane preparations, or light‑sensitive biochemical assays. The spontaneous thiol‑disulfide exchange mechanism ensures efficient covalent attachment under standard laboratory lighting [1].

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